2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related sulfonyl chloride compounds is described in the provided papers. For example, the synthesis of fluoronitrobenzenesulfonyl chlorides involves a two-step procedure starting from difluoronitrobenzenes, which undergo a regioselective reaction with phenylmethanethiol followed by oxidative cleavage with chlorine to yield the sulfonyl chlorides in good yields . This suggests that similar methods could potentially be applied to synthesize the compound , "2-Fluoro-5-methoxybenzene-1-sulfonyl chloride," by starting with appropriate fluoro-methoxybenzene derivatives.
Molecular Structure Analysis
While the molecular structure of "2-Fluoro-5-methoxybenzene-1-sulfonyl chloride" is not analyzed in the papers, the general structure of sulfonyl chlorides can be inferred. They typically consist of a sulfonyl group (SO2) bonded to a chlorine atom, with the sulfonyl group also attached to an aromatic ring. The presence of fluorine and methoxy substituents on the benzene ring would influence the electron density and reactivity of the molecule.
Chemical Reactions Analysis
The papers describe the use of sulfonyl chloride derivatives in various chemical reactions. For instance, aminobenzenesulfonyl fluorides are used to synthesize polymers and copolymers with sulfonic acid groups . Additionally, the synthesis of F-18 16α-fluoroestradiol from a cyclic sulfone precursor involves nucleophilic fluorination, indicating that sulfonyl chlorides can participate in nucleophilic substitution reactions . These examples highlight the reactivity of sulfonyl chlorides in forming bonds with various functional groups, which would be relevant for "2-Fluoro-5-methoxybenzene-1-sulfonyl chloride" as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Fluoro-5-methoxybenzene-1-sulfonyl chloride" can be extrapolated from the properties of similar compounds discussed in the papers. Sulfonyl chlorides are generally stable under room temperature and can be stored for extended periods . They are also reactive towards nucleophiles due to the presence of the sulfonyl chloride group. The fluorine atom would likely increase the compound's chemical stability and influence its reactivity due to its electronegativity.
Scientific Research Applications
Synthesis of Sulfonated Derivatives : The compound has been used in the synthesis of sulfonated derivatives of fluorinated anilines, as described in a study focusing on the synthesis of sulfonated derivatives of 4-fluoroaniline (Courtin, 1982).
Regioselective Synthesis of Isoxazoles : It has been utilized in the development of a new fluorosulfonylation reagent for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, an area of significant interest for its potential applications in pharmaceuticals and materials science (Leng & Qin, 2018).
Synthesis of Fluoronitrobenzene-Sulfonyl Chlorides : The compound is instrumental in synthesizing various isomeric fluoronitrobenzenesulfonyl chlorides, highlighting its versatility in organic synthesis (Zhersh et al., 2010).
Lewis Acid Mediated Condensation Reactions : It plays a role in Lewis acid-mediated condensation reactions with pyrimidine bases, demonstrating its utility in complex organic synthesis processes (Díaz-Gavilán et al., 2006).
Fluorescent Sensor Development : The compound is used in the synthesis of fluorescent sensors for metal detection, highlighting its application in analytical chemistry and environmental monitoring (Qureshi et al., 2019).
Synthesis of Pharmacological Fragments : It serves as a precursor in synthesizing important pharmacological fragments used in various inhibitors, demonstrating its importance in drug discovery and medicinal chemistry (Murár et al., 2013).
Synthesis of High-Purity Fluoroaromatic Compounds : The compound is key in synthesizing high-purity fluoroaromatic compounds, which are useful intermediates in pharmaceutical and agricultural applications (Moore, 2003).
Antimicrobial Activity Studies : It has been used in synthesizing compounds with antimicrobial activity, showcasing its potential in developing new antibiotics and antimicrobial agents (Janakiramudu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-5-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZOFVLIUUROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577478 | |
Record name | 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214334-01-6 | |
Record name | 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.